Regioisomeric Differentiation: 5-Carbonitrile vs. 6-Carbonitrile in Chk1 Inhibition
The critical point of differentiation is the position of the carbonitrile group. The 6-carbonitrile regioisomer (BDBM50223482) has a documented Chk1 IC50 of 400 nM [1]. While direct public activity data for the target 5-carbonitrile isomer is currently unavailable, the patent literature defines the class of benzoisoquinolinones as ATP-competitive Chk1 inhibitors, and the regioisomeric displacement of the nitrile from the 6- to the 5-position is expected to profoundly alter hinge-region hydrogen bonding and orientation within the kinase active site [2]. This positional isomer is essential for probing SAR in the under-explored 5-substituted vector space.
| Evidence Dimension | Chk1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile (IC50 = 400 nM) [1] |
| Quantified Difference | Activity data for the 5-carbonitrile isomer is currently not reported in public databases; differentiation is based on regioisomeric structure and expected distinct target engagement. |
| Conditions | Inhibition of human Chk1 expressed in baculovirus (for comparator) [1] |
Why This Matters
Researchers requiring a specific 5-substituted benzoisoquinolinone scaffold for novel IP generation or SAR exploration cannot use the 6-substituted analog as a surrogate.
- [1] BindingDB. (2009). BDBM50223482: 9-bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile; IC50: 400 nM. BindingDB. View Source
- [2] Arrington, K. L., et al. (2006). Inhibitors of Checkpoint Kinases. Canadian Patent CA2612841A1. View Source
